3-Epiglochidiol

Description

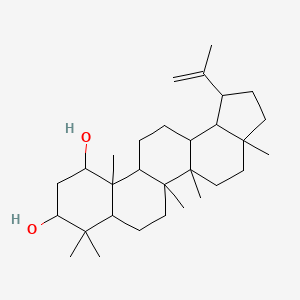

Structure

2D Structure

Properties

IUPAC Name |

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEUJTWPRYKNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Epiglochidiol: A Technical Guide to Its Natural Sources, Isolation, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiglochidiol is a lupane-type triterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential signaling pathways based on the activities of structurally related compounds.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the genera Glochidion and Phyllanthus. These plants are a rich source of various triterpenoids.

Primary Natural Sources:

-

Glochidion eriocarpum : The aerial parts of this plant have been confirmed to contain this compound (also reported as 3-epi-lupeol) along with its stereoisomer, glochidiol.

-

Glochidion zeylanicum : The stem bark of this species is a known source of glochidiol, a closely related lupane-type triterpenoid, suggesting the potential presence of this compound as well.[1]

-

Glochidion lanceolarium : The stem bark of this plant has been shown to contain various triterpenoids, and general isolation protocols for this genus can be adapted for this compound.[2][3]

-

Glochidion talakonense : The leaves of this species are another source of glochidiol, indicating that it is a promising candidate for finding this compound.[4][5]

-

Phyllanthus flexuosus : The stem bark of this plant is known to contain several lupane-type triterpenoids, making it a potential source for this compound.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized experimental protocol synthesized from methodologies reported for the isolation of glochidiol and other lupane-type triterpenoids from Glochidion species.

Experimental Protocol: Isolation of Triterpenoids from Glochidion Species

1. Plant Material Collection and Preparation:

-

Collect the desired plant parts (e.g., aerial parts, stem bark, or leaves) from a verified source.

-

Air-dry the plant material in the shade for several days, followed by oven-drying at a low temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Perform a cold extraction of the powdered plant material with methanol at room temperature for an extended period (e.g., 7 days) with occasional shaking.[2]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Solvent Partitioning:

-

Subject the crude methanol extract to solvent-solvent partitioning to separate compounds based on their polarity.

-

Sequentially partition the extract with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This will yield fractions enriched with different classes of compounds. Triterpenoids like this compound are typically found in the less polar fractions (e.g., n-hexane and ethyl acetate).

4. Chromatographic Purification:

-

Column Chromatography (CC):

-

Subject the n-hexane or ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Further purify the fractions containing the target compound using pTLC on silica gel plates.

-

Develop the plates with an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate).

-

Visualize the separated bands under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Scrape the band corresponding to this compound and elute the compound from the silica gel with a polar solvent like methanol or chloroform.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification to achieve high purity, employ preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

-

Data Presentation: Triterpenoid Isolation from Glochidion Species

| Plant Source | Plant Part | Extraction Solvent | Chromatographic Methods | Isolated Compounds | Reference |

| Glochidion eriocarpum | Aerial Parts | Not Specified | Combined chromatographic separations | Glochieriol, Glochieriosides C-E, Glochidonol, Glochidiol , Lupeol, 3-epi-lupeol | [6] |

| Glochidion zeylanicum | Stem Bark | Not Specified | Not Specified | Glochidonol, Glochidiol , Lup-20(29)-ene-1β,3β-diol, Glochidone | [1] |

| Glochidion lanceolarium | Stem Bark | Methanol | Solvent Partitioning, VLC, pTLC | Epilupeol, Glochidone | [2][3] |

| Glochidion talakonense | Leaves | Methanol | Liquid-liquid extraction, CC, TLC | Lupeol, Glochidiol , Lupa-1,20(29)diene-3-one, Lup-20(29)-ene-3β,16β-diol, Lup-20(29)ene-1,3-dione | [4][5] |

Mandatory Visualization

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the known anti-inflammatory and anti-cancer activities of other lupane-type triterpenoids provide a basis for hypothesizing its potential mechanisms of action. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Many natural products, including triterpenoids, are known to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[7][8][9][10][11] The activation of NF-κB leads to the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[7] Inhibition of this pathway can, therefore, suppress the inflammatory response.

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which this compound may exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a promising natural product found in various species of the Glochidion and Phyllanthus genera. The provided generalized isolation protocol offers a robust starting point for researchers aiming to obtain this compound for further study. While its precise molecular mechanisms are yet to be fully elucidated, its structural similarity to other bioactive lupane-type triterpenoids suggests that it may exert anti-inflammatory effects through the inhibition of key signaling pathways such as NF-κB. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to unlock its full therapeutic potential.

References

- 1. Potential anti-tumor promoting activity of lupane-type triterpenoids from the stem bark of Glochidion zeylanicum and Phyllanthus flexuosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. Triterpenoids from aerial parts of Glochidion eriocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB: A Double-Edged Sword Controlling Inflammation [mdpi.com]

- 11. NF-κβ signaling and chronic inflammatory diseases: exploring the potential of natural products to drive new therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putential Biosynthesis of 3-Epiglochidiol in Glochidion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative biosynthetic pathway of 3-epiglochidiol, a lupane-type triterpenoid found in plants of the Glochidion genus. In the absence of direct research on the specific enzymatic steps in Glochidion, this document constructs a scientifically plausible pathway based on established principles of triterpenoid biosynthesis in plants. The proposed pathway commences with the mevalonate (MVA) pathway, leading to the formation of the precursor 2,3-oxidosqualene. Subsequent cyclization, hydroxylation, and stereochemical modifications are detailed, with an emphasis on the key enzymatic families likely involved, including oxidosqualene cyclases, cytochrome P450 monooxygenases, and dehydrogenases/reductases. Furthermore, this guide provides generalized, yet detailed, experimental protocols for the identification, cloning, and functional characterization of the enzymes involved in this proposed pathway. Structured templates for the presentation of quantitative data are also provided to aid researchers in organizing future experimental results. This document is intended to serve as a foundational resource for researchers seeking to elucidate the biosynthesis of this compound and to explore its potential for biotechnological production.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. They exhibit a wide array of biological activities, making them a rich source for drug discovery. The genus Glochidion is known to produce a variety of triterpenoids, including glochidiol and its stereoisomer, this compound. While the presence of these compounds has been documented, the enzymatic machinery responsible for their synthesis in Glochidion remains to be elucidated. This guide presents a putative biosynthetic pathway for this compound, drawing upon the well-established principles of triterpenoid biosynthesis in the plant kingdom.

The Putative Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids and proceeds through a series of cyclization and modification reactions.

Upstream Pathway: The Mevalonate (MVA) Pathway

The biosynthesis of all triterpenoids originates from the MVA pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[1][2]. This pathway initiates with the condensation of three molecules of acetyl-CoA.

Formation of Squalene

IPP and DMAPP are sequentially condensed to form the C15 compound farnesyl pyrophosphate (FPP). Two molecules of FPP then undergo a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to yield the C30 linear hydrocarbon, squalene[1].

Cyclization to the Lupane Skeleton

Squalene is first epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SQE) [3][4][5]. This epoxide is a critical branch point in triterpenoid and sterol biosynthesis[5][6]. The cyclization of 2,3-oxidosqualene to the pentacyclic lupane skeleton is catalyzed by a specific oxidosqualene cyclase (OSC) , in this case, a putative lupeol synthase (LUS) . Lupeol has been identified in several Glochidion species, making it a likely intermediate in the biosynthesis of this compound.

Hydroxylation and Epimerization to this compound

The conversion of lupeol to this compound involves hydroxylation and a key epimerization step at the C-3 position. These modifications are likely carried out by cytochrome P450 monooxygenases (CYPs) and dehydrogenases/reductases .

-

Hydroxylation of Lupeol: It is proposed that lupeol undergoes hydroxylation at the C-1 position to yield 1-hydroxylupeol. This reaction is characteristic of CYPs, which are known to catalyze regio- and stereospecific oxidations of triterpenoid scaffolds[7][8].

-

Formation of Glochidone: The 3-hydroxyl group of 1-hydroxylupeol is then likely oxidized to a ketone by a dehydrogenase, forming glochidone. Glochidone has also been isolated from Glochidion species, supporting its role as an intermediate.

-

Stereospecific Reduction to this compound: Finally, the 3-keto group of glochidone is reduced by a stereospecific reductase to a 3α-hydroxyl group, yielding this compound. This stereospecific reduction is crucial for establishing the "epi" configuration.

An alternative, though less documented, possibility for the epimerization at C-3 could involve a direct enzymatic epimerization of a glochidiol precursor. However, the oxidation-reduction mechanism is more commonly observed in the modification of steroid and triterpenoid skeletons.

References

- 1. Enzymatic synthesis of cyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic epimerization of monoterpene indole alkaloids in kratom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Biosynthetic pathways of triterpenoids and strategies to improve their biosynthetic efficiency - University of Tasmania - Figshare [figshare.utas.edu.au]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

An In-depth Technical Guide to 3-Epiglochidiol (CAS Number 29028-10-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiglochidiol, with the Chemical Abstracts Service (CAS) number 29028-10-2, is a naturally occurring pentacyclic triterpenoid. This document serves as a comprehensive technical resource, consolidating the available chemical and biological information on this compound. Given the limited specific biological activity data for this compound, this guide also provides context by summarizing the activities of other structurally related triterpenoids isolated from its primary botanical source, Glochidion puberum.

Chemical Properties of this compound

This compound is a lupane-type triterpene, a class of compounds known for their diverse and significant biological activities. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 29028-10-2 | N/A |

| Molecular Formula | C₃₀H₅₀O₂ | N/A |

| Molecular Weight | 442.7 g/mol | N/A |

| IUPAC Name | (1S,3S,5R,8R,9R,10R,11S,14R,15R,18S,19R)-19-hydroxy-5,9,13,13,15,18-hexamethyl-14-(prop-1-en-2-yl)tetracyclo[8.8.0.0¹,¹¹.0⁵,¹⁰]octadecan-3-ol | N/A |

| Synonyms | Lup-20(29)-ene-1β,3β-diol | N/A |

| Natural Sources | Glochidion puberum, Cynanchum chinense | N/A |

| Appearance | White powder | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | N/A |

Biological Activity and Therapeutic Potential

Direct and specific quantitative biological activity data for this compound is not extensively available in peer-reviewed literature. However, the extracts of its source plants, Glochidion puberum and Cynanchum chinense, have been traditionally used in medicine and have been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.

Cytotoxicity of Triterpenoids from Glochidion puberum

A significant study on the chemical constituents of Glochidion puberum led to the isolation and cytotoxic evaluation of several triterpenoids. While specific data for this compound was not provided, the study reported the 50% inhibitory concentration (IC₅₀) values for other isolated triterpenoids against the HCT-116 human colorectal cancer cell line. These findings are crucial for understanding the potential bioactivity of related compounds like this compound.

| Compound | IC₅₀ (µM) against HCT-116 cells |

| Glochidpurnoid B | 0.80 ± 0.05 |

| Morolic acid acetate | > 10 |

| Lupeol | > 10 |

| Betulin | 2.99 ± 0.21 |

| 3β-O-trans-coumaroylbetulinic acid | 1.85 ± 0.15 |

| Glochidiol | 2.56 ± 0.18 |

| Glochidone | > 10 |

| 5-Fluorouracil (Positive Control) | 4.89 ± 0.32 |

Data extracted from a study on triterpenoids from Glochidion puberum. It is important to note that this compound was not explicitly listed among the compounds with significant activity in this publication.[1]

Another study on triterpenoids from Glochidion eriocarpum reported that lup-20(29)-en-1β,3β-diol, a stereoisomer of this compound, exhibited moderate cytotoxic activity against several human cancer cell lines, including HL-60, HT-29, MCF-7, and SK-OV-3, with IC₅₀ values of 43.3, 67.0, 66.1, and 48.0 µM, respectively.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the methodologies reported for other triterpenoids isolated from Glochidion puberum, a general workflow can be outlined.

General Workflow for Isolation and Cytotoxicity Screening

Cytotoxicity Assay (MTT Protocol)

The following is a generalized protocol for assessing the cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on standard laboratory procedures.

-

Cell Seeding: Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). A positive control (e.g., doxorubicin or 5-fluorouracil) and a vehicle control (solvent only) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. However, many triterpenoids are known to exert their biological effects, particularly their anticancer activities, through the modulation of key cellular signaling pathways.

Potential Triterpenoid-Modulated Signaling Pathways

The diagram below illustrates some common signaling pathways that are often targeted by bioactive triterpenoids. Further research would be required to determine if this compound interacts with any of these pathways.

Conclusion and Future Directions

This compound is a readily available natural triterpenoid with a defined chemical structure. While direct evidence of its biological activity is currently limited, the demonstrated cytotoxicity of other triterpenoids from its source plant, Glochidion puberum, suggests that this compound may also possess noteworthy biological properties.

Future research should focus on:

-

Systematic biological screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other potential biological activities of purified this compound.

-

Mechanism of action studies: If significant activity is observed, elucidating the underlying molecular mechanisms and identifying the specific cellular targets and signaling pathways involved.

-

In vivo studies: Assessing the efficacy and safety of this compound in preclinical animal models to determine its therapeutic potential.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the pharmacological potential of this compound. The provided data on related compounds and generalized experimental protocols offer a starting point for initiating new research endeavors into this and other related natural products.

References

Determining the Solubility of 3-Epiglochidiol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the methodologies for determining the solubility of the natural product 3-Epiglochidiol. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on established experimental protocols and data presentation standards to guide future research.

Introduction to this compound and the Importance of Solubility

This compound is a triterpenoid natural product. Understanding its solubility in various solvents is a critical first step in preclinical development. Solubility data informs formulation design, bioavailability, and the design of subsequent toxicological and pharmacological studies. Poorly soluble compounds often present significant challenges in achieving therapeutic concentrations in vivo.

Quantitative Solubility Data Presentation

When determining the solubility of a compound like this compound, it is imperative to present the data in a clear, structured, and comparable format. The following table serves as a recommended template for reporting solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Acetone | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Acetonitrile | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Chloroform | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dichloromethane | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available | Shake-Flask |

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] It is considered the "gold standard" for solubility measurements.[4]

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to form a saturated solution.

Materials:

-

This compound (solid form)

-

Selected solvents (high purity)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.[5]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1][2]

-

-

Phase Separation:

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[1][3]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[1]

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC.[1] A calibration curve prepared with standard solutions of this compound of known concentrations is required for accurate quantification.[1][3]

-

-

Data Reporting:

-

Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

References

The Discovery and History of 3-Epiglochidiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the discovery, history, and chemical characterization of 3-Epiglochidiol, a lupane-type triterpenoid. It details the initial isolation and structure elucidation, presents its physicochemical and spectroscopic data in a structured format, and outlines the experimental protocols employed in its characterization. This guide is intended to serve as a foundational resource for researchers interested in the chemistry and potential applications of this natural product.

Introduction

This compound is a pentacyclic triterpenoid belonging to the lupane class of natural products. Triterpenoids are a large and structurally diverse group of compounds widely distributed in the plant kingdom, known for their broad range of biological activities. The "epi" designation in this compound indicates that it is an epimer of the more commonly known triterpenoid, glochidiol, differing in the stereochemistry at the C-3 position. This subtle structural variation can have a significant impact on its biological and pharmacological properties. This guide will delve into the seminal work that led to the identification of this specific stereoisomer.

Discovery and Initial Isolation

The discovery of this compound is credited to the pioneering work of W. H. Hui and M. M. Li in the mid-1970s. Their extensive phytochemical investigations of various species of the Glochidion genus, belonging to the family Euphorbiaceae, led to the isolation and characterization of numerous novel triterpenoids.

The first definitive report of this compound, initially referred to as 3-epi-lupeol, was in a 1976 publication in the journal Phytochemistry. The compound was isolated from the aerial parts of Glochidion eriocarpum[1][2][3]. This work was part of a broader survey of the chemical constituents of Hong Kong's Euphorbiaceae plants.

Plant Source

-

Genus: Glochidion

-

Species: Glochidion eriocarpum

-

Family: Euphorbiaceae (now often classified under Phyllanthaceae)

-

Part Used: Aerial parts (leaves and stems)

The Glochidion genus is known to be a rich source of triterpenoids, including other related compounds such as glochidonol, glochidiol, and glochidone[2][4][5].

Chemical Structure and Properties

This compound is a lupane-type triterpenoid with the systematic name (3α,16β)-Lup-20(29)-ene-3,16-diol. Its chemical structure was determined through a combination of spectroscopic techniques and chemical transformations.

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound as reported in the literature. This data is crucial for its identification and characterization.

| Property | Data |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

| CAS Number | 29028-10-2[6] |

| Appearance | White crystalline solid |

| Melting Point | 218-220 °C |

| Optical Rotation | [α]D +18° (in CHCl₃) |

| IR (Infrared) νₘₐₓ | 3400 (OH), 1640 (C=C), 880 cm⁻¹ (C=CH₂) |

| ¹H NMR (CDCl₃, δ) | 0.77, 0.85, 0.95, 0.98, 1.04, 1.08 (6 x s, 18H, 6 x Me), 1.69 (s, 3H, Me-30), 3.42 (t, 1H, H-3), 4.58 and 4.70 (2 x br s, 2H, H-29) |

| ¹³C NMR (CDCl₃, δ) | See detailed table below |

| Mass Spectrometry (MS) | m/z 442 (M⁺), 424, 409, 220, 207, 189 |

Table 1: Physicochemical and Spectroscopic Data of this compound

¹³C NMR Data (CDCl₃):

| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |

| 1 | 38.8 | 16 | 76.1 |

| 2 | 27.4 | 17 | 56.4 |

| 3 | 76.2 | 18 | 48.9 |

| 4 | 38.9 | 19 | 48.0 |

| 5 | 55.4 | 20 | 150.5 |

| 6 | 18.3 | 21 | 29.9 |

| 7 | 34.3 | 22 | 40.0 |

| 8 | 40.9 | 23 | 28.0 |

| 9 | 50.4 | 24 | 16.1 |

| 10 | 37.2 | 25 | 16.2 |

| 11 | 21.0 | 26 | 16.0 |

| 12 | 25.2 | 27 | 14.6 |

| 13 | 38.1 | 28 | 27.4 |

| 14 | 42.9 | 29 | 109.3 |

| 15 | 31.8 | 30 | 19.3 |

Table 2: ¹³C NMR Spectroscopic Data of this compound

Experimental Protocols

The following section details the methodologies for the isolation and structure elucidation of this compound, based on the original research by Hui and Li.

Isolation of this compound

The isolation of this compound from the aerial parts of Glochidion eriocarpum involved a multi-step extraction and chromatographic purification process.

Detailed Protocol:

-

Plant Material Preparation: The aerial parts of Glochidion eriocarpum were collected, air-dried, and finely powdered.

-

Extraction: The powdered plant material was exhaustively extracted in a Soxhlet apparatus using light petroleum (boiling point 60-80°C).

-

Concentration: The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Column Chromatography: The crude residue was subjected to column chromatography on a neutral alumina column.

-

Elution and Fractionation: The column was eluted with a solvent gradient, starting with light petroleum, followed by benzene, and then chloroform. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound were combined and the solvent was evaporated. The residue was purified by repeated recrystallization from methanol to afford pure, crystalline this compound.

Structure Elucidation

The structure of this compound was established through a combination of spectroscopic analysis and chemical correlation with the known triterpenoid, lupeol.

Methodology:

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands for hydroxyl groups (-OH) and a terminal methylene group (C=CH₂).

-

Mass Spectrometry (MS): The mass spectrum established the molecular weight and provided fragmentation patterns consistent with a lupane-type triterpenoid structure.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provided key information about the number and types of protons in the molecule, including signals for methyl groups, a proton at the C-3 position, and the exocyclic methylene protons. The multiplicity and chemical shift of the H-3 proton suggested an equatorial orientation, indicating a 3α-hydroxyl group.

-

-

Chemical Correlation:

-

To confirm the stereochemistry at the C-3 position, this compound was chemically correlated with lupeol.

-

Acetylation of this compound yielded its diacetate derivative. The physical and spectroscopic data of this derivative were compared with those of known lupane triterpenoid acetates.

-

The comparison confirmed the lup-20(29)-ene skeleton and the positions of the hydroxyl groups. The difference in the chemical shift and coupling constants of the H-3 proton compared to glochidiol (which has a 3β-hydroxyl group) definitively established the 3α-hydroxyl stereochemistry, hence the name this compound.

-

Biological Activity and Signaling Pathways

While the initial focus of the research on this compound was its isolation and structural characterization, subsequent studies on related lupane triterpenoids from Glochidion species have revealed a range of biological activities. Triterpenoids from this genus have been reported to possess cytotoxic, anti-inflammatory, and antimicrobial properties[4].

At present, there is limited specific research available on the biological activities and mechanisms of action of this compound itself. Further investigation is required to fully elucidate its pharmacological potential. Based on the activities of structurally similar compounds, potential areas of investigation could include:

-

Anticancer Activity: Many lupane-type triterpenoids exhibit cytotoxicity against various cancer cell lines.

-

Anti-inflammatory Effects: Inhibition of inflammatory pathways is a common feature of this class of compounds.

-

Antimicrobial Properties: Evaluation against a panel of bacteria and fungi could reveal potential therapeutic applications.

As more research becomes available, any identified signaling pathways will be detailed in future revisions of this guide.

Conclusion

This compound, a stereoisomer of glochidiol, was first isolated from Glochidion eriocarpum in 1976 by Hui and Li. Its structure was elucidated through a combination of spectroscopic methods and chemical correlation. While its biological activities have not been extensively studied, its structural similarity to other bioactive lupane triterpenoids suggests that it may possess interesting pharmacological properties worthy of further investigation. This technical guide provides a comprehensive summary of the foundational knowledge of this compound, serving as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

References

- 1. Triterpenoids from aerial parts of Glochidion eriocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An examination of the Euphorbiaceae of Hong Kong. Part VI. Isolation and structure of Glochidonol, a new triterpene ketol from Glochidion wrightii Benth - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Review of Triterpenoids from the Genus Glochidion

For Researchers, Scientists, and Drug Development Professionals

The genus Glochidion, belonging to the family Phyllanthaceae, comprises a diverse group of plants that are widely distributed in tropical and subtropical regions. Traditional medicine has long utilized various parts of these plants for treating a range of ailments. Modern phytochemical investigations have revealed that Glochidion species are a rich source of bioactive secondary metabolites, with triterpenoids being one of the most prominent classes of compounds. This technical guide provides an in-depth review of the triterpenoids isolated from Glochidion, with a focus on their chemical diversity, isolation methods, and cytotoxic activities, making it a valuable resource for researchers in natural product chemistry and drug discovery.

Triterpenoid Diversity in Glochidion

Phytochemical studies have led to the isolation and characterization of a variety of triterpenoids from different Glochidion species. These compounds primarily belong to the lupane and oleanane skeletal types. The structural diversity within these classes, including variations in oxygenation patterns and glycosylation, contributes to their wide range of biological activities.

Table 1: Triterpenoid Types Identified in Various Glochidion Species

| Glochidion Species | Triterpenoid Type | References |

| G. eriocarpum | Lupane, Oleanane | [1][2] |

| G. sphaerogynum | Lupane | [1] |

| G. puberum | Oleanane | [3] |

| G. talakonense | Lupane | [4][5] |

| G. littorale | Lupane | [6][7] |

| G. multiloculare | Lupane | [8] |

| G. lanceolarium | Lupane | [9][10] |

| G. zeylanicum | Lupane | [11] |

Cytotoxic Activity of Glochidion Triterpenoids

A significant body of research has focused on the cytotoxic potential of triterpenoids from Glochidion against various cancer cell lines. Both lupane- and oleanane-type triterpenoids have demonstrated notable inhibitory effects. The data presented below summarizes the cytotoxic activities, represented by IC50 values, of several key compounds.

Table 2: Cytotoxic Activities of Triterpenoids from Glochidion Species

| Compound | Triterpenoid Type | Source Species | Cancer Cell Line | IC50 (µM) | References |

| Glochierioside A | Oleanane Saponin | G. eriocarpum | HL-60 | 5.5 | [2] |

| HT-29 | 6.8 | [2] | |||

| MCF-7 | 29.1 | [2] | |||

| SK-OV-3 | 22.7 | [2] | |||

| Glochierioside B | Oleanane Saponin | G. eriocarpum | HL-60 | 6.6 | [2] |

| HT-29 | 18.6 | [2] | |||

| MCF-7 | 36.1 | [2] | |||

| SK-OV-3 | 16.0 | [2] | |||

| Oleanane Saponin 1 | Oleanane Saponin | G. eriocarpum | HCT-116 | 0.41 - 1.16 | [12] |

| HL-60 | 4.51 - 6.33 | [12] | |||

| Oleanane Saponin 2 | Oleanane Saponin | G. eriocarpum | HCT-116 | 0.41 - 1.16 | [12] |

| HL-60 | 4.51 - 6.33 | [12] | |||

| Oleanane Saponin 3 | Oleanane Saponin | G. eriocarpum | HCT-116 | 0.41 - 1.16 | [12] |

| HL-60 | 4.51 - 6.33 | [12] | |||

| Oleanane Saponin 4 | Oleanane Saponin | G. eriocarpum | HCT-116 | 0.41 - 1.16 | [12] |

| HL-60 | 4.51 - 6.33 | [12] | |||

| Glochidpurnoid B | Oleanane | G. puberum | HCT-116 | 0.80 ± 0.05 | [3] |

| Compound 3 | Oleanane | G. puberum | HCT-116 | 0.80 - 2.99 | [3] |

| Compound 5 | Oleanane | G. puberum | HCT-116 | 0.80 - 2.99 | [3] |

| Compound 6 | Oleanane | G. puberum | HCT-116 | 0.80 - 2.99 | [3] |

| Compound 11 | Oleanane | G. puberum | HCT-116 | 0.80 - 2.99 | [3] |

| Compound 17 | Oleanane | G. puberum | HCT-116 | 0.80 - 2.99 | [3] |

| lup-20(29)ene-3α,23-diol | Lupane | G. sphaerogynum | MCF-7 | 12.7 ± 3.7 | [1] |

| NCI-H-460 | 17.9 ± 1.1 | [1] | |||

| SF-268 | 17.9 ± 0.5 | [1] | |||

| Glochidonol | Lupane | G. sphaerogynum | MCF-7 | 9.0 ± 3.7 | [1] |

| NCI-H-460 | 4.9 ± 0.2 | [1] | |||

| SF-268 | 9.8 ± 0.5 | [1] | |||

| Glochidiol | Lupane | G. sphaerogynum | MCF-7 | 6.63 ± 0.7 | [1] |

| NCI-H-460 | 7.5 ± 0.5 | [1] | |||

| SF-268 | 9.7 ± 0.3 | [1] | |||

| 3-epi-lupeol | Lupane | G. sphaerogynum | MCF-7 | 75.6 ± 11.7 | [1] |

| NCI-H-460 | 86.1 ± 12.4 | [1] | |||

| SF-268 | 80.9 ± 2.6 | [1] | |||

| lup-20(29)-ene-1β,3β-diol | Lupane | G. sphaerogynum | MCF-7 | 79.2 ± 2.4 | [1] |

Experimental Protocols

Isolation and Purification of Triterpenoids

The following is a generalized protocol for the isolation and purification of triterpenoids from Glochidion species, based on methodologies reported in the literature.[1][3][9]

-

Plant Material Collection and Preparation:

-

Collect the desired plant parts (e.g., aerial parts, stem bark, roots).

-

Air-dry the plant material for several days, followed by oven-drying at a low temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried plant material into a coarse powder.

-

-

Extraction:

-

Perform successive cold extraction of the powdered plant material (e.g., 900 g) with methanol (e.g., 3 x 5 L) at room temperature for a specified period (e.g., 7 days) with occasional shaking.[9]

-

Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, carbon tetrachloride, and chloroform.[9]

-

Evaporate the solvents from each fraction to yield the respective partitioned extracts.

-

-

Chromatographic Separation:

-

Subject the desired partitioned extract (e.g., the ethyl acetate extract) to column chromatography on silica gel (e.g., 70-230 mesh).[3][9]

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or acetone (e.g., n-hexane-acetone gradients of 20:1, 10:1, 5:1, 2.5:1, 1:1, and 0:1).[13]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using pre-coated silica gel 60 F254 plates.

-

Visualize the spots on the TLC plates under UV light (254 and 365 nm) and by spraying with a visualizing agent (e.g., vanillin-sulfuric acid) followed by heating.[9]

-

-

Purification:

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using additional chromatographic techniques such as preparative TLC or column chromatography with different solvent systems to isolate the pure triterpenoids.[9]

-

-

Structure Elucidation:

-

Determine the structures of the isolated compounds using a combination of spectroscopic techniques, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (ESI-MS, HR-ESI-MS).[2]

-

Cytotoxicity Assessment using MTT Assay

The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability, which is widely used to evaluate the cytotoxic effects of natural products.[14][15][16]

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., HCT-116, HL-60) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and allow them to adhere overnight.

-

-

Treatment with Triterpenoids:

-

Prepare stock solutions of the isolated triterpenoids in a suitable solvent (e.g., DMSO).

-

Treat the cells with various concentrations of the triterpenoids in fresh culture medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16]

-

-

MTT Assay:

-

After the incubation period, add MTT solution (e.g., 10 µL of a 5 mg/mL stock solution in PBS) to each well.[15]

-

Incubate the plates for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as DMSO (e.g., 100 µL per well), to dissolve the purple formazan crystals.[16]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

-

Visualizing Molecular Mechanisms and Workflows

Apoptotic Signaling Pathway of Glochidion Triterpenoids

Oleanane-type triterpene saponins isolated from Glochidion eriocarpum have been shown to induce apoptosis in human colorectal carcinoma (HCT-116) cells through a mechanism involving the activation of the MAPK signaling pathway and modulation of Bcl-2 family proteins.[12] The following diagram illustrates this proposed signaling cascade.

Caption: Apoptotic pathway induced by G. eriocarpum saponins.

General Experimental Workflow

The process of discovering bioactive triterpenoids from Glochidion species involves a systematic workflow from plant collection to biological evaluation. The following diagram provides a logical representation of this experimental process.

Caption: Workflow for Glochidion triterpenoid discovery.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. New triterpenoid saponins from Glochidion eriocarpum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Triterpenoids Isolated from Stem Bark of Glochidion lanceolarium (Roxb.), Voigt | Journal of Science Foundation [banglajol.info]

- 11. Potential anti-tumor promoting activity of lupane-type triterpenoids from the stem bark of Glochidion zeylanicum and Phyllanthus flexuosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic oleane-type triterpene saponins from Glochidion eriocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

3-Epiglochidiol and its known analogues

An In-depth Technical Guide to 3-Epiglochidiol and its Known Analogues

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound and its structurally related analogues, a class of lupane-type triterpenoids primarily isolated from plants of the Glochidion genus. It covers their chemical structures, known biological activities—with a focus on anticancer and antimicrobial properties—and elucidated mechanisms of action. This document summarizes key quantitative bioactivity data in structured tables and presents detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds. Mandatory visualizations of key workflows and signaling pathways are provided using Graphviz to facilitate a deeper understanding for research and drug development applications.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Among these, the pentacyclic lupane-type triterpenoids have garnered significant attention for their wide range of pharmacological activities. The genus Glochidion (family Phyllanthaceae) is a rich source of these compounds, yielding several bioactive molecules with potential therapeutic applications.

This guide focuses on this compound, a stereoisomer of the more commonly cited Glochidiol, and its known analogues. These compounds have demonstrated promising cytotoxic effects against various cancer cell lines and antimicrobial properties. Understanding their structure-activity relationships, mechanisms of action, and the experimental methods used to evaluate them is critical for advancing their potential as lead compounds in drug discovery.

Chemical Structures

The core structure of these compounds is the lupane skeleton. The primary distinction between Glochidiol and this compound lies in the stereochemistry of the hydroxyl group at the C-3 position.

-

Glochidiol: Identified as lup-20(29)-ene-3β,30-diol. The hydroxyl group at the C-3 position has a beta (β) configuration, meaning it is oriented above the plane of the ring system.

-

This compound: Identified as lup-20(29)-ene-3α,30-diol. The "epi" designation signifies that the hydroxyl group at the C-3 position has an alpha (α) configuration, oriented below the plane of the ring system.

-

Known Analogues: Other related compounds isolated from Glochidion species include modifications at various positions of the lupane skeleton, such as oxidation or substitution. A key example is Glochidonol , a pentacyclic triterpenoid characterized as lup-20(29)-ene substituted by a beta-hydroxy group at position 1 and an oxo group at position 3[1].

| Compound | IUPAC Name | Molecular Formula | CAS Number |

| Glochidiol | (1R,3aR,5aR,5bR,7aS,9S,11S,11aR,11bS,13aS,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol[2] | C₃₀H₅₀O₂ | 6610-56-6 |

| This compound | lup-20(29)-ene-3α,30-diol | C₃₀H₅₀O₂ | 29028-10-2 |

| Glochidonol | (1R,3aR,5aR,5bR,7aR,11R,11aR,11bS,13aR,13bR)-11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one[1] | C₃₀H₄₈O₂ | 23963-54-4 |

Biological Activities and Mechanisms of Action

Anticancer Activity

Glochidiol has demonstrated potent antiproliferative activity against a range of cancer cell lines, particularly lung cancer. Its primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division.

Studies have shown that glochidiol inhibits tubulin polymerization with an IC₅₀ value of 2.76 µM. Molecular docking analyses and competition assays suggest that it binds to the colchicine binding site on β-tubulin. This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis. This makes glochidiol a promising novel colchicine binding site inhibitor for cancer therapy.

Other analogues isolated from Glochidion species, such as Glochidpurnoid B, exhibit anticancer activity through a different mechanism: the induction of endoplasmic reticulum (ER) stress. The ER is responsible for protein folding, and the accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR). While initially a pro-survival response, prolonged or intense ER stress activates pro-apoptotic pathways. Glochidpurnoid B has been shown to induce ER stress-mediated apoptosis in colorectal cancer cells, activating key markers of the UPR, which ultimately leads to programmed cell death.

Antimicrobial Activity

Extracts from Glochidion species and isolated compounds like Glochidiol have shown notable antimicrobial activity. Glochidiol exhibits antibacterial effects and has been studied for its synergistic potential with conventional antibiotics like tetracycline against opportunistic bacteria. This suggests a potential role in combating antibiotic resistance.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic activities of Glochidiol and its analogues against various human cancer cell lines.

Table 1: Cytotoxicity of Glochidiol against Human Lung Cancer Cell Lines

| Cell Line | Type of Lung Cancer | IC₅₀ (µM) |

|---|---|---|

| NCI-H2087 | Non-Small Cell | 4.12 |

| HOP-62 | Non-Small Cell | 2.01 |

| NCI-H520 | Squamous Cell Carcinoma | 7.53 |

| HCC-44 | Adenocarcinoma | 1.62 |

| HARA | Adenocarcinoma | 4.79 |

| EPLC-272H | Squamous Cell Carcinoma | 7.69 |

| NCI-H3122 | Non-Small Cell | 2.36 |

| COR-L105 | Large Cell Carcinoma | 6.07 |

| Calu-6 | Anaplastic Carcinoma | 2.10 |

(Data sourced from a study on the anti-lung cancer effects of glochidiol)

Table 2: Cytotoxicity of Glochidion Analogues against HCT-116 Colorectal Cancer Cells

| Compound ID | Compound Name | IC₅₀ (µM) |

|---|---|---|

| 2 | Glochidpurnoid B | 0.80 ± 0.05 |

| 3 | Analogue 3 | 1.51 ± 0.11 |

| 5 | Analogue 5 | 2.99 ± 0.17 |

| 6 | Analogue 6 | 1.63 ± 0.09 |

| 11 | Glochidiol | 2.45 ± 0.15 |

| 17 | Glochidonol | 1.98 ± 0.13 |

| Control | 5-Fluorouracil | 3.54 ± 0.21 |

(Data sourced from a study on triterpenoids from G. puberum)

Experimental Methodologies

General Workflow for Isolation & Identification

The isolation of this compound and its analogues from plant material follows a standard natural product chemistry workflow. This multi-step process is essential for obtaining pure compounds for structural elucidation and bioactivity screening.

Protocol for Isolation and Purification of Triterpenoids from Glochidion sp.[3][4][5]

-

Preparation of Plant Material: Collect fresh plant material (e.g., stem bark or leaves). Air-dry the material for several days, followed by oven-drying at a controlled temperature (e.g., 40-50°C) for 24-48 hours. Grind the dried material into a coarse powder.

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) in a suitable solvent such as methanol (e.g., 5 L) at room temperature for 3-7 days with occasional shaking. Filter the extract through a cotton plug followed by filter paper (e.g., Whatman No. 1). Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. Evaporate the solvents from each fraction to yield the respective partitioned extracts.

-

Column Chromatography: Subject the most promising fraction (e.g., the chloroform fraction) to column chromatography over silica gel (mesh size 70-230). Elute the column with a gradient of solvents, typically starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection and Analysis: Collect the eluate in numerous small fractions. Monitor the fractions by Thin Layer Chromatography (TLC), visualizing spots under UV light and/or by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Final Purification: Combine fractions with similar TLC profiles. Subject these combined fractions to further purification steps, such as preparative TLC (pTLC) or High-Performance Liquid Chromatography (HPLC), to isolate the pure compounds.

-

Structure Elucidation: Determine the chemical structures of the isolated pure compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Protocol for Cytotoxicity Assessment (MTT Assay)[6][7][8]

-

Cell Seeding: Seed human cancer cells into 96-well microtiter plates at an optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of medium containing the test compound dilutions. Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of a solubilizing agent, such as DMSO or a solution of acidified isopropanol, to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the viability percentages against the compound concentrations to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol for In Vitro Tubulin Polymerization Assay[2][9][10]

-

Reagent Preparation: Thaw purified tubulin protein (e.g., >99% pure bovine tubulin), GTP stock solution, and polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

-

Reaction Setup: Pre-warm a 96-well plate and a spectrophotometer to 37°C. On ice, prepare the tubulin solution by diluting the tubulin protein in polymerization buffer containing 1 mM GTP to a final concentration of approximately 3 mg/mL.

-

Compound Addition: Add the test compound (e.g., Glochidiol) or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole or colchicine as an inhibitor) to designated wells. Add an equal volume of the vehicle (e.g., buffer with 1% DMSO) to control wells.

-

Initiate Polymerization: Initiate the polymerization reaction by pipetting the cold tubulin solution into the pre-warmed 96-well plate containing the test compounds.

-

Monitor Polymerization: Immediately place the plate in the temperature-controlled spectrophotometer. Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of the compound-treated samples to the control. Inhibition is indicated by a decrease in the rate and extent of polymerization, while promotion is indicated by an increase.

Protocol for Analysis of ER Stress-Mediated Apoptosis[11][12][13]

-

Cell Treatment: Culture cells and treat them with the test compound (e.g., Glochidpurnoid B) at its IC₅₀ concentration for various time points (e.g., 0, 12, 24, 48 hours).

-

Western Blot Analysis:

-

Lyse the treated cells and collect the total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against key ER stress markers (e.g., GRP78, p-PERK, ATF4, CHOP) and apoptosis markers (e.g., cleaved Caspase-3). Use an antibody against β-actin or GAPDH as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Apoptosis Detection (Annexin V/PI Staining):

-

Harvest the treated cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells immediately using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, necrotic) is determined based on their fluorescence.

-

Conclusion and Future Perspectives

This compound and its analogues represent a promising class of lupane-type triterpenoids with significant therapeutic potential, particularly in oncology. The distinct mechanisms of action, from the disruption of microtubule dynamics by Glochidiol to the induction of ER stress by other analogues, highlight the rich chemical diversity and pharmacological versatility within this compound family. The quantitative data clearly demonstrate potent cytotoxic effects at low micromolar concentrations.

Future research should focus on several key areas:

-

Comprehensive Screening: A broader evaluation of this compound's specific bioactivities is needed, as much of the current literature focuses on the more common Glochidiol isomer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of new analogues and systematic modification of the lupane skeleton could lead to the identification of compounds with enhanced potency and improved pharmacological profiles.

-

In Vivo Efficacy: Preclinical studies in animal models are essential to validate the in vitro findings and to assess the safety, pharmacokinetics, and in vivo efficacy of these compounds.

-

Synergistic Combinations: Further investigation into the synergistic effects of these compounds with existing chemotherapeutic agents could lead to novel combination therapies that are more effective and reduce drug resistance.

The detailed methodologies provided in this guide offer a robust framework for researchers to pursue these future directions, ultimately advancing the development of these natural products into clinically viable therapeutic agents.

References

Methodological & Application

Isolating 3-Epiglochidiol from Plant Material: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the isolation of 3-Epiglochidiol, a lupane-type triterpenoid, from plant material, specifically focusing on species from the Phyllanthus genus. The protocols outlined below are based on established phytochemical methodologies and are intended to serve as a practical resource for natural product chemists and pharmacognosists.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from various plant species, notably within the genus Phyllanthus. Triterpenoids from this genus have garnered significant scientific interest due to their diverse pharmacological activities. The successful isolation and purification of this compound are crucial for further pharmacological evaluation and potential drug development. This application note details the necessary steps from the collection of plant material to the characterization of the final pure compound.

Data Presentation

While specific yield data for this compound is not extensively reported across a wide range of species and extraction methods, the following table provides a representative example based on the isolation of similar triterpenoids from Phyllanthus species to illustrate the expected range of yields.

| Plant Source (Part) | Extraction Method | Chromatographic Method | Yield of Triterpenoid Fraction (%) | Purity of Isolated Compound (%) | Reference |

| Phyllanthus lawii (Aerial parts) | Ethanolic maceration followed by petroleum ether extraction | Column Chromatography (Alumina) | 1.3 | >95 | |

| Phyllanthus pulcher (Roots) | Sequential maceration with Dichloromethane | Column Chromatography (Silica Gel) | Not specified | >98 | [1] |

Note: The yield of this compound can vary significantly based on the plant species, geographical location, time of harvest, and the specific isolation protocol employed. The data presented here is for illustrative purposes for related triterpenoids.

Experimental Protocols

This section outlines a detailed methodology for the isolation and characterization of this compound.

Plant Material Collection and Preparation

-

Collection: Collect the desired plant material, for instance, the aerial parts of a Phyllanthus species known to contain this compound.

-

Authentication: A botanist should properly identify and authenticate the plant material. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying: Shade-dry the plant material at room temperature until it is brittle.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Maceration:

-

Soak the powdered plant material (e.g., 1 kg) in a suitable solvent such as 95% ethanol (e.g., 5 L) in a large container.

-

Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.

-

Decant the solvent. Repeat the extraction process three to four times with fresh solvent to ensure exhaustive extraction.

-

Combine all the extracts.

-

-

Solvent Evaporation:

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Fractionation

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in distilled water to form a slurry.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.

-

Separate the layers and collect each fraction.

-

Concentrate each fraction using a rotary evaporator. The nonpolar fractions (n-hexane and chloroform) are more likely to contain triterpenoids like this compound.

-

Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) slurried in a nonpolar solvent (e.g., n-hexane).

-

Sample Loading: Adsorb the dried chloroform or n-hexane fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:EtOAc 98:2, 95:5, 90:10, etc.).

-

Fraction Collection: Collect the eluate in small fractions (e.g., 20-30 mL).

-

Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Plates: Use pre-coated silica gel 60 F254 plates.

-

Mobile Phase: A suitable solvent system for triterpenoids is a mixture of n-hexane and ethyl acetate in a ratio of approximately 8:2 or 7:3 (v/v).

-

Visualization: Visualize the spots under UV light (if the compound is UV active) and/or by spraying with a suitable reagent such as Libermann-Burchard reagent or an anisaldehyde-sulfuric acid reagent followed by heating. Triterpenoids typically give a characteristic color reaction.

-

Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest.

-

-

Preparative TLC or HPLC (Optional for higher purity):

-

For further purification, the enriched fractions can be subjected to preparative TLC using a thicker silica gel plate and the same mobile phase.

-

Alternatively, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water) can be used to achieve high purity.

-

Crystallization and Characterization

-

Crystallization: Dissolve the purified solid in a minimal amount of a suitable hot solvent (e.g., methanol or acetone) and allow it to cool slowly to obtain crystals of this compound.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) can be used for complete structural assignment.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical steps in the isolation and identification of this compound.

References

Application Note: Quantitative Analysis of 3-Epiglochidiol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 3-Epiglochidiol in plant matrices, offering a robust and sensitive analytical method to support phytochemical research, drug discovery, and quality control processes.

Introduction

This compound is a naturally occurring triterpenoid found in various plant species, including those of the Phyllanthus and Glochidion genera. Interest in this compound and its isomers, such as glochidiol, is growing due to their potential pharmacological activities, which may include anti-inflammatory and anticancer effects. Accurate and precise quantification of this compound is essential for understanding its distribution in nature, elucidating its biological functions, and for the development of potential therapeutic agents.

This application note details a highly sensitive and selective method for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection and provides a framework for method validation.

Experimental Protocols

2.1. Sample Preparation: Extraction from Plant Material

This protocol outlines the extraction of this compound from a dried plant matrix.

-

Materials:

-

Dried and powdered plant material (e.g., leaves, stems)

-

Methanol (LC-MS grade)

-

Water (ultrapure)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters (PTFE)

-

-

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol in water to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40°C.

-

Centrifuge the mixture at 4,000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2-6) twice more on the remaining plant pellet, combining all supernatants.

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitute the dried extract in 1.0 mL of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

2.2. UHPLC-MS/MS Quantification Method

-

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

Time (min) %B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Note: As a pure standard for this compound may not be commercially available, these transitions are hypothetical and would need to be determined by infusion of an isolated and characterized standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound [M+H]+ Product 1 100 Optimized Product 2 100 Optimized | Internal Standard | [IS+H]+ | Product 1 | 100 | Optimized |

-

-

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different plant samples, which would be obtained using the described LC-MS/MS method.

| Sample ID | Plant Species | Tissue | This compound Concentration (µg/g dry weight) | % RSD (n=3) |

| PL-01 | Phyllanthus amarus | Leaf | 15.2 | 4.5 |

| PL-02 | Phyllanthus amarus | Stem | 5.8 | 6.2 |

| GV-01 | Glochidion velutinum | Leaf | 22.5 | 3.8 |

| GV-02 | Glochidion velutinum | Root | 8.1 | 7.1 |

Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

Caption: Workflow for this compound extraction and analysis.

Diagram 2: Hypothetical Anti-Inflammatory Signaling Pathway of this compound

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Epiglochidiol

Audience: Researchers, scientists, and drug development professionals.